Nystose, a naturally occurring tetrasaccharide, belongs to the fructooligosaccharide (FOS) family. [] It is formed by a chain of fructose units (β-(2→1) linked) attached to a glucose molecule. [] Nystose is found naturally in various plants, including onions, garlic, yacon, Jerusalem artichoke, and asparagus. [, , , , ] It is commercially produced from sucrose by enzymatic reactions using fructosyltransferases. [, , , ]
Nystose is a naturally occurring oligosaccharide classified as a fructooligosaccharide. It consists of three fructose units linked to a glucose unit, making it a member of the family of carbohydrates known for their prebiotic properties. Nystose is primarily sourced from various plants, particularly those in the onion family, and is synthesized in significant quantities during the enzymatic conversion of sucrose. As a functional food ingredient, nystose is recognized for its potential health benefits, including promoting gut health and enhancing mineral absorption.
Nystose is classified under the broader category of fructooligosaccharides, which are oligosaccharides composed mainly of fructose units. It is specifically categorized as a trisaccharide due to its structure, which includes two fructose units and one glucose unit. The primary sources of nystose include:
The synthesis of nystose can be achieved through enzymatic methods involving the enzyme sucrose:sucrose 1-fructosyltransferase (SST), which catalyzes the transfer of fructosyl units from sucrose to form nystose. Additionally, glucosyltransfer methods using beta-D-glucose 1-phosphate as a donor have been employed to synthesize nystose from isokestose and other oligosaccharides.
Nystose has the chemical formula and features a molecular weight of approximately 504.43 g/mol. Its structure consists of three fructose units linked by β-(2→1) glycosidic bonds to a glucose unit.
Nystose participates in various biochemical reactions, primarily involving hydrolysis and fermentation processes:
The fermentation process can be monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) or ion chromatography to quantify nystose levels before and after fermentation.
Nystose acts primarily as a prebiotic, promoting the growth of beneficial bacteria in the gut. The mechanism involves:
Analytical methods such as HPLC and gas chromatography have been employed to assess the purity and concentration of nystose in various food products.
Nystose has several scientific uses:
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